molecular formula C26H48O10 B1683675 Tri(t-butoxycarbonylethoxymethyl) ethanol CAS No. 1027581-61-8

Tri(t-butoxycarbonylethoxymethyl) ethanol

Cat. No.: B1683675
CAS No.: 1027581-61-8
M. Wt: 520.7 g/mol
InChI Key: WVGDIZFVGPDHFP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tri(t-butoxycarbonylethoxymethyl) ethanol is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The linker, in this case, this compound, facilitates the proximity between the E3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells . By facilitating the degradation of specific target proteins, PROTACs can modulate biochemical pathways in which these proteins are involved .

Pharmacokinetics

The pharmacokinetics of this compound as a component of PROTACs would depend on the specific PROTAC molecule. The adme (absorption, distribution, metabolism, and excretion) properties of protacs are generally favorable due to their ability to induce the degradation of target proteins, rather than merely inhibiting them . This can lead to a more sustained and complete pharmacological effect .

Result of Action

The result of the action of this compound, as part of a PROTAC, is the selective degradation of the target protein . This can lead to the modulation of cellular processes in which the target protein is involved, potentially leading to therapeutic effects .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound, as the t-butyl groups can be deprotected under acidic conditions . Furthermore, the intracellular environment, including the presence and activity of E3 ligases and the proteasome, can influence the efficacy of PROTACs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri(t-butoxycarbonylethoxymethyl) ethanol is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The hydroxyl group in the compound can react to further derivatize the compound, and the t-butyl groups can be deprotected under acidic conditions .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar protection and deprotection strategies. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

Tri(t-butoxycarbonylethoxymethyl) ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further used in the synthesis of PROTACs and other bioactive molecules .

Scientific Research Applications

Tri(t-butoxycarbonylethoxymethyl) ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.

    Biology: Employed in the development of targeted therapies for diseases by selectively degrading disease-causing proteins.

    Medicine: Potential use in drug discovery and development, particularly in creating targeted therapies for cancer and other diseases.

    Industry: Utilized in the production of specialized chemicals and materials for research and development

Comparison with Similar Compounds

Similar Compounds

  • Tri(t-butoxycarbonylethoxymethyl) methanol
  • Tri(t-butoxycarbonylethoxymethyl) propanol
  • Tri(t-butoxycarbonylethoxymethyl) butanol

Uniqueness

Tri(t-butoxycarbonylethoxymethyl) ethanol is unique due to its specific structure, which includes a branched PEG linker with a hydroxyl group and three t-butyl protecting groups. This structure allows for versatile chemical modifications and makes it particularly suitable for use in the synthesis of PROTACs .

Properties

IUPAC Name

tert-butyl 3-[2-(hydroxymethyl)-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48O10/c1-23(2,3)34-20(28)10-13-31-17-26(16-27,18-32-14-11-21(29)35-24(4,5)6)19-33-15-12-22(30)36-25(7,8)9/h27H,10-19H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGDIZFVGPDHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCC(CO)(COCCC(=O)OC(C)(C)C)COCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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